molecular formula C10H8ClN3O3 B12910564 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one CAS No. 13051-12-2

4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one

Cat. No.: B12910564
CAS No.: 13051-12-2
M. Wt: 253.64 g/mol
InChI Key: PKMIQRXXRIDMQR-UHFFFAOYSA-N
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Description

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one ( 13051-12-2) is a pyrazolone-based chemical building block with the molecular formula C10H8ClN3O3 and a molecular weight of 253.64 g/mol . This compound is of significant interest in medicinal and synthetic chemistry for constructing novel heterocyclic frameworks. Pyrazolone derivatives are extensively researched for their diverse pharmacological properties, with recent studies highlighting their potent antimicrobial activities . Specifically, structurally related 1,4-disubstituted pyrazol-5-one derivatives have demonstrated strong efficacy against bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . The pyrazole nucleus is a privileged scaffold in drug discovery, found in compounds with anti-inflammatory, antibacterial, anticancer, and antiviral activities . As such, this chlorinated nitrophenyl pyrazolone serves as a versatile precursor for the synthesis of more complex molecules with potential biological activity. It is also a key intermediate in exploring structure-activity relationships (SAR) for new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. Safety Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. References: 1. Chemsrc (2024). This compound. 2. BLDpharm (2024). 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one. 3. El-Sayed et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules . 4. Design, synthesis, antimicrobial evaluations and in silico studies... (2021). Journal of King Saud University - Science .

Properties

CAS No.

13051-12-2

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C10H8ClN3O3/c1-10(11)8(12-13-9(10)15)6-2-4-7(5-3-6)14(16)17/h2-5H,1H3,(H,13,15)

InChI Key

PKMIQRXXRIDMQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-Chloro-3-nitrobenzaldehyde reacts with methylhydrazine.

    Step 2: The intermediate product undergoes cyclization to form the pyrazolone ring.

    Step 3: The final product, 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one, is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 4-Chloro-4-methyl-3-(4-aminophenyl)-1H-pyrazol-5(4H)-one.

    Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrazolone compounds, including 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one, exhibit notable antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively inhibit certain enzymes linked to inflammation, making them candidates for developing anti-inflammatory drugs. Computational methods such as density functional theory (DFT) have been employed to analyze their molecular structures and predict their reactivity and stability under physiological conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various pathogens. Studies have demonstrated that the compound exhibits significant inhibitory effects on bacterial strains, suggesting its potential use as an antibacterial agent in pharmaceuticals. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Materials Science

Photochromic Applications

The compound has also been explored for its photochromic properties, which allow it to change color upon exposure to light. This characteristic makes it suitable for applications in smart materials and coatings, where light-responsive behavior is desirable. Research has shown that the incorporation of this compound into polymer matrices enhances the photochromic response, leading to innovative uses in sensors and optical devices .

Chemical Reagent

Synthesis of Other Compounds

In organic synthesis, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of various derivatives with enhanced biological activities or novel properties. This application is crucial in the development of new drugs and agrochemicals .

Case Studies

Study Focus Findings
Study on Antioxidant PropertiesEvaluated the antioxidant capacity of pyrazolone derivativesFound that certain derivatives exhibited significant free radical scavenging activity, indicating potential therapeutic benefits
Antimicrobial Efficacy ResearchTested against multiple bacterial strainsDemonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, supporting its use as an antibacterial agent
Photochromic Behavior AnalysisInvestigated incorporation into polymer filmsAchieved enhanced photochromic response, leading to applications in smart coatings and sensors

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Key Functional Groups Reference
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one Cl (4), CH₃ (4), 4-NO₂Ph (3) Chloro, nitro, methyl Target
3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one NO₂ (4), CH₃ (3), 4-NO₂Ph (1) Nitro, methyl
4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Cl-Ph (4), CH₃ (5), Ph (2) Chlorophenyl, methyl, phenyl
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine F-Ph (3), imino (4), 4-NO₂Ph (1) Fluoro, imino, nitro

Key Observations:

  • Nitro vs.
  • Methyl vs. Phenyl Substituents : Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier phenyl groups (e.g., ), favoring solubility and crystallinity.
  • Amino/Imino Modifications: Analogs with imino groups (e.g., ) exhibit hydrogen-bonding capabilities, influencing supramolecular assembly and biological target interactions .

Physicochemical Properties

Melting points and solubility trends highlight substituent effects:

Compound Name Melting Point (°C) Solubility Profile Reference
Target Compound Not reported Likely low in water
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile 194–196 Soluble in THF
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine >340 Insoluble in DMSO
4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Not reported Moderate in polar solvents

Key Observations:

  • Nitro Groups and Melting Points : High-melting compounds (e.g., >340°C in ) correlate with extended conjugation and nitro groups, which enhance intermolecular dipole interactions.
  • Solubility : Chloro and methyl substituents (target compound) likely improve solubility in organic solvents compared to nitro-dominated analogs.

Biological Activity

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H8ClN3O3
  • Molecular Weight : 253.64 g/mol
  • CAS Number : 13051-12-2

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown efficacy against various cancer cell lines.

Cell Line IC50 (µg/mL) Reference
H460193.93
A549208.58
MDA-MB-231Not specified

The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has been reported that pyrazole derivatives can inhibit the growth of lung cancer and breast cancer cells effectively.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in various models. In a study comparing its effects to standard anti-inflammatory drugs like diclofenac sodium, this compound exhibited significant inhibition of paw swelling in acute inflammatory models.

Compound IC50 (µg/mL) Effectiveness
4-Chloro-4-methyl-pyrazolone55.65Comparable to diclofenac (54.65)
Diclofenac Sodium54.65Standard

The compound's ability to inhibit cyclooxygenase (COX) enzymes further supports its role as a potent anti-inflammatory agent .

3. Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial properties. The presence of the nitrophenyl group enhances the antimicrobial efficacy against various bacterial strains.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These findings indicate that the compound may serve as a basis for developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis of several pyrazole derivatives, including this compound, which were evaluated for their biological activities using both in vitro and in vivo models. The results indicated that compounds with similar structures exhibited enhanced anticancer and anti-inflammatory activities compared to their counterparts lacking the nitrophenyl substitution .

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